3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group and a 2-propan-2-yloxolan-3-yl group attached to the oxadiazole ring.
Preparation Methods
The synthesis of 3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.
3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.
3-(Methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxazole: Contains a different arrangement of nitrogen and oxygen atoms in the ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(methoxymethyl)-5-(2-propan-2-yloxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)10-8(4-5-15-10)11-12-9(6-14-3)13-16-11/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHGGOOSDAGQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)C2=NC(=NO2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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